![molecular formula C10H11NO5 B1454130 Ethyl 5-methoxy-2-nitrobenzoate CAS No. 10399-67-4](/img/structure/B1454130.png)
Ethyl 5-methoxy-2-nitrobenzoate
Overview
Description
Ethyl 5-methoxy-2-nitrobenzoate is a chemical compound with the CAS Number: 10399-67-4 . It has a molecular weight of 225.2 . The IUPAC name for this compound is ethyl 5-methoxy-2-nitrobenzoate .
Molecular Structure Analysis
The InChI code for Ethyl 5-methoxy-2-nitrobenzoate is1S/C10H11NO5/c1-3-16-10(12)8-6-7(15-2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H3
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Scientific Research Applications
Chemical Synthesis
Ethyl 5-methoxy-2-nitrobenzoate is used in chemical synthesis . It has a molecular weight of 225.2 and its IUPAC name is ethyl 5-methoxy-2-nitrobenzoate . It is often used in the synthesis of other chemical compounds .
Nitration Process
Ethyl 5-methoxy-2-nitrobenzoate plays a significant role in the nitration process . It is used in the synthesis of 5-methyl-2-nitrobenzoic acid, which is achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . This process has been developed to be more efficient and environmentally friendly .
Production of Synthetic Compounds
5-Methyl-2-nitrobenzoic acid, which can be synthesized from Ethyl 5-methoxy-2-nitrobenzoate, is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This synthetic compound is used as a material for the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
Green Chemistry
The nitration process of Ethyl 5-methoxy-2-nitrobenzoate is considered a part of green chemistry . The process utilizes a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .
Waste Reduction
The nitration process of Ethyl 5-methoxy-2-nitrobenzoate helps in reducing waste . The acetic acid and/or the acetic anhydride used in the process can be recycled by vacuum distillation, greatly reducing the amount of acid wastewater emissions .
Increased Selectivity
The nitration process of Ethyl 5-methoxy-2-nitrobenzoate can greatly increase the selectivity of nitration . This is particularly beneficial in the synthesis of 5-methyl-2-nitrobenzoic acid .
Mechanism of Action
Mode of Action
It’s known that nitrobenzoates can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by Ethyl 5-methoxy-2-nitrobenzoate are currently unknown . More research is needed to elucidate the biochemical pathways and their downstream effects.
properties
IUPAC Name |
ethyl 5-methoxy-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)8-6-7(15-2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGJXPKDLOTAIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-2-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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